molecular formula C9H20N4S B1659568 5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione CAS No. 6601-05-4

5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione

Cat. No.: B1659568
CAS No.: 6601-05-4
M. Wt: 216.35 g/mol
InChI Key: SFWYITXKQNSUBC-UHFFFAOYSA-N
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Description

The compound “5-[2-(Diethylamino)ethyl]-1,3,5-triazinane-2-thione” is a derivative of triazinane, which is a type of heterocyclic compound. The “2-(Diethylamino)ethyl” group attached to it suggests that it has a secondary amine functional group, which could potentially participate in various chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving amines and appropriate precursors . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The presence of a secondary amine could potentially influence its structure and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the secondary amine and thione groups. These functional groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a secondary amine could potentially make it a base, and it might be soluble in water due to the presence of polar functional groups .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s used as a drug or a catalyst, the mechanism of action would depend on its specific use .

Properties

IUPAC Name

5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4S/c1-3-12(4-2)5-6-13-7-10-9(14)11-8-13/h3-8H2,1-2H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWYITXKQNSUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384526
Record name MLS003115957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-05-4
Record name MLS003115957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319032
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Diethylaminoethyl)-4-thioxohexahydro-1,3,5-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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